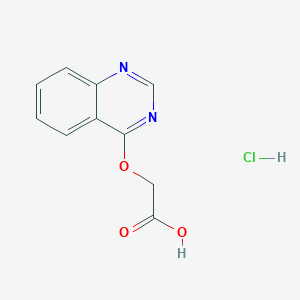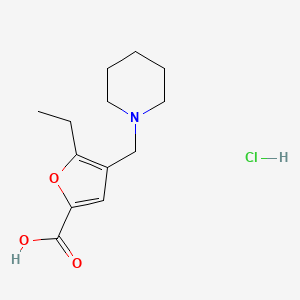
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine (6-MTP) is an organic compound with a variety of applications in the scientific research field. It is a heterocyclic compound that is composed of a pyridine ring with a trifluoromethyl group and a methoxy group. 6-MTP is an important compound due to its ability to interact with a wide range of biological macromolecules, such as proteins, lipids, and nucleic acids. It has been used in a variety of applications, including drug development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used in drug development and biochemistry to study the interactions between proteins and small molecules. It has also been used in molecular biology to study the structure and function of nucleic acids. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has been used in the synthesis of other compounds, such as peptides and oligonucleotides.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed to interact with biological macromolecules, such as proteins, lipids, and nucleic acids, through a variety of mechanisms. It is believed to interact with proteins by forming hydrogen bonds and electrostatic interactions, while it is believed to interact with nucleic acids by forming hydrogen bonds and Van der Waals interactions. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is believed to interact with lipids by forming hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine are not fully understood. However, it has been shown to have a variety of effects on proteins, lipids, and nucleic acids. For example, it has been shown to increase the affinity of proteins for their substrates, as well as to increase the stability of proteins. In addition, it has been shown to increase the affinity of lipids for their ligands, as well as to increase the stability of lipids. Finally, it has been shown to increase the stability of nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine in lab experiments include its ability to interact with a wide range of biological macromolecules, its low toxicity, and its relatively low cost. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine in lab experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to remove from reaction mixtures, which can limit its use in certain types of experiments.
Zukünftige Richtungen
For the use of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine include its use in drug development, biochemistry, and molecular biology. In particular, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine could be used to study the interactions between proteins and small molecules, as well as to study the structure and function of nucleic acids. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine could be used to synthesize other compounds, such as peptides and oligonucleotides. Finally, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of compounds on proteins, lipids, and nucleic acids.
Eigenschaften
IUPAC Name |
6-methoxy-3-pyridin-4-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-10-3-2-9(8-4-6-16-7-5-8)11(17-10)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSJVOOIJSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)


![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)